Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C14H16O5 It is a derivative of naphthalene, characterized by the presence of methoxy groups at positions 6 and 8, a keto group at position 1, and a carboxylate ester group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dimethoxy-1-tetralone.
Oxidation: The keto group at position 1 is introduced through oxidation reactions, often using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Esterification: The carboxylate ester group at position 2 is formed through esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Ethyl 6,7-dimethoxy-3-methyl-4-oxo-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide
Uniqueness
Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy groups at positions 6 and 8, along with the keto and carboxylate ester groups, make it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a compound of interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H16O6
- Molecular Weight : 280.28 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and may play a role in preventing chronic diseases.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
3. Antimicrobial Properties
Some derivatives of tetrahydronaphthalene compounds have shown antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxy groups in the structure may enhance radical scavenging capabilities.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and microbial growth.
Case Studies
Several studies have explored the biological effects of related compounds:
-
Antioxidant Study :
- A study on related tetrahydronaphthalene derivatives showed a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with these compounds.
-
Anti-inflammatory Research :
- In animal models of inflammation, administration of tetrahydronaphthalene derivatives resulted in reduced swelling and pain responses.
-
Antimicrobial Testing :
- Laboratory tests indicated that certain derivatives demonstrated effectiveness against gram-positive and gram-negative bacteria.
Data Table: Biological Activities Overview
Properties
Molecular Formula |
C14H16O5 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
methyl 6,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H16O5/c1-17-9-6-8-4-5-10(14(16)19-3)13(15)12(8)11(7-9)18-2/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
UQXRROOOAJPTCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(CC2)C(=O)OC |
Origin of Product |
United States |
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